molecular formula C5H12N2O B1586640 N'-hydroxy-2,2-dimethylpropanimidamide CAS No. 42956-75-2

N'-hydroxy-2,2-dimethylpropanimidamide

Cat. No.: B1586640
CAS No.: 42956-75-2
M. Wt: 116.16 g/mol
InChI Key: CVOGFMYWFRFWEQ-UHFFFAOYSA-N
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Description

“N’-hydroxy-2,2-dimethylpropanimidamide” is a chemical compound with the empirical formula C5H12N2O . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of “N’-hydroxy-2,2-dimethylpropanimidamide” is 116.16 . The SMILES string representation is CC(C)(C)\\C(N)=N\\O .


Physical and Chemical Properties Analysis

“N’-hydroxy-2,2-dimethylpropanimidamide” appears as a white to off-white crystalline powder . It has a density of 1.0±0.1 g/cm³, a boiling point of 214.3±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . The compound has a molar refractivity of 31.4±0.5 cm³, and a molar volume of 114.2±7.0 cm³ .

Scientific Research Applications

1. Neuroprotective Properties

N'-hydroxy-2,2-dimethylpropanimidamide, through its relation to Dimethyl Sulfoxide (DMSO), shows promise in neuroprotection. DMSO has been found to suppress NMDA- and AMPA-induced ion currents and calcium influx, protecting against excitotoxic death in hippocampal neurons. This suggests potential applications in preventing neuronal damage in neurodegenerative conditions (Lu & Mattson, 2001).

2. Flame Retardant Applications

In the context of flame retardancy, derivatives of this compound, such as N-Methylol dimethylphosphonopropionamide (MDPA), are used for cotton treatment. This research demonstrates the effectiveness of such compounds in enhancing the flame-resistant performance of cotton fabrics (Wu & Yang, 2007).

3. Use in Chemiluminescent Studies

Dimethyl Sulfoxide, a related compound, is extensively used in chemiluminescent studies to dissolve various stimulants and probes. However, its ability to scavenge hydroxyl radicals necessitates careful consideration of its concentration to avoid interference with experimental results (Kahler, 2000).

4. Potential Cancer Therapeutics

Several metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, a compound structurally related to this compound, have shown cytotoxic activity against human colorectal carcinoma cells, suggesting their potential as cancer therapeutics (Aboelmagd et al., 2021).

5. Alzheimer's Disease Research

Compounds related to this compound, such as DDNP derivatives, have been used in imaging studies to detect neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer’s disease, aiding in diagnostic assessment and treatment monitoring (Shoghi-Jadid et al., 2002).

Safety and Hazards

“N’-hydroxy-2,2-dimethylpropanimidamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of N-hydroxy-2,2-dimethylpropanimidamide can be achieved through a two-step reaction process. The first step involves the synthesis of 2,2-dimethylpropanimidamide, which is then converted to N-hydroxy-2,2-dimethylpropanimidamide in the second step.", "Starting Materials": [ "2,2-dimethylpropanal", "ammonia", "hydroxylamine hydrochloride", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2,2-dimethylpropanimidamide", "1. Mix 2,2-dimethylpropanal and ammonia in a round-bottom flask.", "2. Heat the mixture to 60-70°C and stir for 24 hours.", "3. Cool the mixture to room temperature and add hydroxylamine hydrochloride.", "4. Stir the mixture for an additional 24 hours.", "5. Add sodium hydroxide to the mixture to adjust the pH to 9-10.", "6. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "7. Purify the product by distillation under reduced pressure to obtain 2,2-dimethylpropanimidamide.", "Step 2: Conversion of 2,2-dimethylpropanimidamide to N-hydroxy-2,2-dimethylpropanimidamide", "1. Dissolve 2,2-dimethylpropanimidamide in acetic acid.", "2. Add hydroxylamine hydrochloride to the solution and stir for 24 hours.", "3. Add sodium hydroxide to adjust the pH to 9-10.", "4. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "5. Purify the product by recrystallization from ethanol to obtain N-hydroxy-2,2-dimethylpropanimidamide." ] }

CAS No.

42956-75-2

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

N'-hydroxy-2,2-dimethylpropanimidamide

InChI

InChI=1S/C5H12N2O/c1-5(2,3)4(6)7-8/h8H,1-3H3,(H2,6,7)

InChI Key

CVOGFMYWFRFWEQ-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)/C(=N\O)/N

SMILES

CC(C)(C)C(=NO)N

Canonical SMILES

CC(C)(C)C(=NO)N

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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